Metol

Übersicht

Beschreibung

Metol is a chemical compound used in photography as a developing agent . It is also known as Elon .

Synthesis Analysis

This compound can be prepared through several methods. One of the methods involves the decarboxylation of N-4-hydroxyphenylglycine (Glycin). It can also be obtained by the reaction of hydroquinone with methylamine .

Wissenschaftliche Forschungsanwendungen

Energiespeicher

Metol: hat bedeutende Anwendungen im Bereich der Energiespeicherung. Seine einzigartige Porenstruktur, große Oberfläche und hohe elektrische Leitfähigkeit machen ihn zu einem hervorragenden Material für Superkondensatoren und Lithium-Ionen-Batterien. Diese Eigenschaften ermöglichen es this compound, große Mengen an Energie zu speichern und bei Bedarf schnell freizusetzen, was für Anwendungen entscheidend ist, die schnelle Entlade- und Aufladezyklen erfordern .

Sensorik

Im Bereich der Sensorik zeigt This compound bemerkenswerte Fähigkeiten. Es kann verwendet werden, um Sensoren mit überlegenen elektrochemischen Anwendungen zu entwickeln. Beispielsweise sind this compound-basierte Sensoren hochsensitiv und selektiv, was sie ideal für die Erkennung von Umweltgasen wie CO₂, O₂, O₃ und NH₃ sowie von toxischen Gasen wie CO, H₂S und NO₂ macht .

Katalyse

This compound: spielt aufgrund seiner nanoporiösen Struktur eine zentrale Rolle in der Katalyse. Es kann die Elektrokatalyse verbessern, indem es die für Reaktantenmoleküle zugängliche aktive Fläche vergrößert und die Elektronenmobilität in den festen Ligamenten verbessert. Dies macht this compound zu einem wertvollen Material für verschiedene katalytische Prozesse, einschließlich derer, die an der chemischen Synthese und der Sanierung der Umwelt beteiligt sind .

Photokatalyse

Die photokatalytischen Eigenschaften von This compound werden in Anwendungen genutzt, die die Umwandlung von Sonnenenergie in chemische Energie beinhalten. Dieser Prozess ist für die Entwicklung sauberer und erneuerbarer Energiequellen unerlässlich. Die Fähigkeit von this compound, als Photokatalysator zu wirken, kann beim Abbau von Schadstoffen und der Erzeugung von Wasserstoffbrennstoff durch Wasserspaltung eingesetzt werden .

Gassensoren

This compound: Nanopartikel werden aufgrund ihrer halbleitenden Eigenschaften in großem Umfang bei der Herstellung von Gassensoren eingesetzt. Diese Sensoren sind in der Lage, verschiedene Gase in Spuren bis hin zu ultraleichten Spuren zu detektieren, was für die Umweltüberwachung und die industrielle Sicherheit unerlässlich ist. Die Gassensorikeigenschaften von this compound sind besonders vorteilhaft für die Identifizierung brennbarer Gase und flüchtiger organischer Verbindungen .

Nanotechnologie

In der Nanotechnologie findet This compound Anwendungen bei der Entwicklung von Antennen, darunter Mikrostrip- und Patch-Typen von optisch transparenten Antennen, Gleichrichtern und verschiedenen Arten von Solarzellen. Seine nanoskaligen physikalisch-chemischen Eigenschaften, wie z. B. nichtlineare optische Eigenschaften und superparamagnetisches Verhalten, machen es zu einem unverzichtbaren Werkzeug in diesem Bereich .

Wirkmechanismus

Target of Action

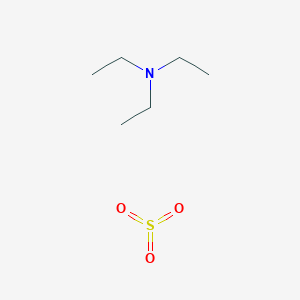

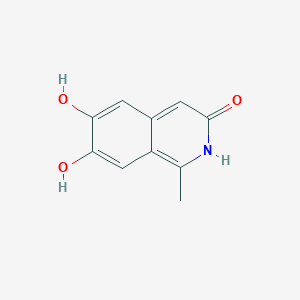

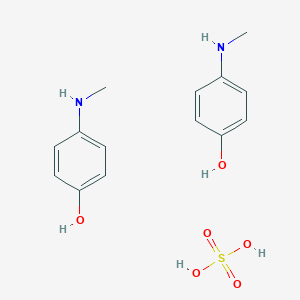

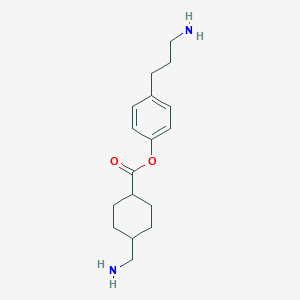

Metol, also known as Elon, is a trade name for the organic compound with the formula [HOC6H4NH2(CH3)]2HSO4 . It is the sulfate salt of N-methylaminophenol . This colorless salt is a popular photographic developer used in monochrome photography . The primary targets of this compound are the silver halides in the photographic film or paper .

Mode of Action

This compound acts as a reducing agent in the photographic development process . It reduces the exposed silver halides in the photographic emulsion to metallic silver, which forms the dark areas in a negative or the light areas in a print . This compound is often used in combination with hydroquinone in developers, a combination known as MQ developers . This combination provides greater developer activity as the rate of development by both agents together is greater than the sum of rates of development by each agent used alone .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the photographic development process . When this compound is combined with hydroquinone in an MQ developer, it results in a versatile developer. By varying the quantities of this compound, hydroquinone, and restrainer, and adjusting the pH, the entire range of continuous tone developers can be made .

Pharmacokinetics (ADME Properties)

In the context of its use in photographic development, this compound’s properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a developer .

Result of Action

The result of this compound’s action is the reduction of exposed silver halides to metallic silver, forming the visible image in a photographic film or paper . This process is crucial in monochrome photography, where the varying concentrations of metallic silver create the grayscale image .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals in the developer solution . For instance, the rate of development can be increased by raising the temperature or adjusting the pH . Additionally, the presence of a restrainer in the developer can slow down the development process, helping to control the contrast of the final image .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(methylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPWFOVUDMGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-75-4 (Parent) | |

| Record name | p-Methylaminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025565 | |

| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55-55-0 | |

| Record name | p-Methylaminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(methylamino)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxy-N-methylanilinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLAMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W0VWG12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of N-methyl-p-aminophenol sulfate (Metol) is C7H11NO4S, and its molecular weight is 201.24 g/mol. []

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. Attenuated total reflection-Fourier transform infrared spectroscopy (ATR-FTIR) has been employed to study the structure of this compound self-assembled monolayers on gold electrodes. [, ] Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GS/MS) have been used to identify the major final products of the ferroin-bromate-metol reaction, which include 1,4-benzoquinone and bromobenzoquinones. []

A: this compound is primarily known for its use as a photographic developing agent, particularly in black and white photography. [, , ] It is also used in various analytical chemistry applications, including the spectrophotometric determination of various compounds. [, , , , ] Furthermore, this compound has shown potential as a corrosion inhibitor for steel. []

A: this compound acts as a reducing agent in photographic developers. [] It reduces silver ions (Ag+) present in the latent image of exposed photographic film or paper to metallic silver (Ag). This process selectively amplifies the latent image, making it visible. [] The rate of silver ion reduction by this compound is influenced by factors like pH, the presence of other developing agents, and the concentration of bromide ions. [, ]

ANone: this compound offers several advantages as a developing agent:

- High activity: this compound is a highly active developing agent, allowing for shorter development times and lower concentrations compared to some other developers. []

- Fine grain: It promotes fine grain formation in the developed image, contributing to higher image sharpness. []

- Superadditivity: this compound exhibits superadditivity when combined with other developing agents like hydroquinone or Phenidone, resulting in enhanced developer activity and other desirable characteristics. [, , ]

A: Superadditivity refers to a phenomenon where the combined effect of two or more developing agents is greater than the sum of their individual effects. [, , ] For example, a this compound-hydroquinone developer exhibits higher activity and produces images with higher contrast and density than what would be expected from simply adding the individual effects of this compound and hydroquinone. [, , ] This synergistic effect is attributed to the regeneration of this compound by hydroquinone during the development process. [, , ]

A: this compound is employed as a chromogenic reagent in spectrophotometric methods for determining various analytes. [, , , , ] It typically acts as a reducing agent or participates in charge-transfer complex formation reactions, leading to measurable color changes that can be correlated with analyte concentration. [, , , , ]

ANone: this compound has been utilized in spectrophotometric methods for determining:

- Clonazepam: this compound forms a charge-transfer complex with reduced clonazepam, enabling its determination in pharmaceutical formulations. []

- Gemigliptin: In a method for quantifying gemigliptin, this compound is oxidized by unreacted N-bromosuccinimide (NBS) after NBS reacts with gemigliptin. The oxidized this compound product then forms a charge-transfer complex with sulphanilic acid, allowing for indirect gemigliptin determination. []

- Vanadium: Vanadium catalyzes the bromate oxidative coupling of this compound and 2,3,4-Trihydroxybenzoic acid (THBA), forming a colored product that can be measured spectrophotometrically to quantify vanadium levels in water samples. []

A: While this compound itself is not a major environmental pollutant, its presence in photographic wastewater can contribute to chemical oxygen demand (COD) and pose risks to aquatic life. [] Proper treatment of photographic wastewater is essential to remove this compound and other developing agents before discharge into the environment. []

A: this compound can cause skin and eye irritation, and prolonged or repeated exposure may lead to allergic skin reactions. [, ] It is crucial to wear appropriate personal protective equipment, such as gloves and eye protection, when handling this compound. [, ] Additionally, avoid ingestion and inhalation of this compound dust. [, ]

A: this compound undergoes redox reactions at electrode surfaces. [, , , , ] Its electrochemical behavior has been extensively studied using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). [, , , , ]

ANone: The electrochemical behavior of this compound is affected by factors such as:

- Electrode material: The electrode material significantly impacts this compound's redox behavior. Modified electrodes, such as those modified with ionic liquids, L-cysteine self-assembled monolayers, or gold nanoparticles, have been shown to enhance the electrocatalytic activity towards this compound oxidation and improve the sensitivity of electrochemical detection. [, , , ]

- pH: The pH of the solution plays a crucial role in this compound's electrochemical reactions. The peak potentials and currents associated with this compound redox processes vary depending on the pH of the electrolyte solution. [, , , ]

- Presence of other species: The presence of other electroactive species in the solution can influence the electrochemical behavior of this compound, either through interferences or by participating in coupled reactions. []

A: Yes, researchers have employed density functional theory (DFT) calculations to investigate the geometrical and electronic molecular structure of this compound, exploring its potential as a steel corrosion inhibitor. [] These calculations have provided insights into the relationship between this compound's molecular structure and its inhibitory effectiveness. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)

![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)